molecular formula C7H9FN2O2 B13254183 2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol

2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13254183
M. Wt: 172.16 g/mol
InChI Key: RBPLUMQLHTZHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O2. It is characterized by the presence of a fluorinated pyridine ring and an amino group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-fluoropyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated pyridine ring and amino group allow it to bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

Uniqueness

2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol is unique due to its specific combination of a fluorinated pyridine ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(3-amino-5-fluoropyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H9FN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2

InChI Key

RBPLUMQLHTZHMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)OCCO)F

Origin of Product

United States

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